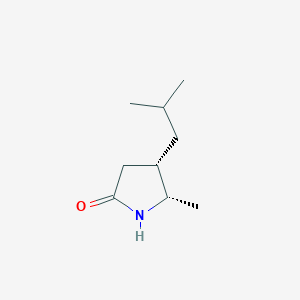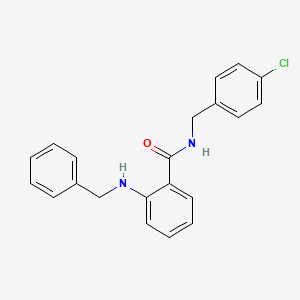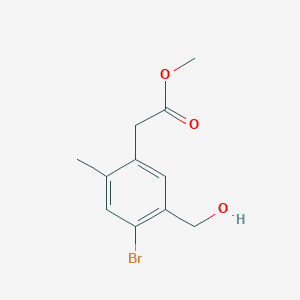
Methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate is an organic compound with a complex structure that includes a bromine atom, a hydroxymethyl group, and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate typically involves multiple steps. One common method includes the bromination of a methylphenyl precursor, followed by the introduction of a hydroxymethyl group. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in a carboxylic acid, while substitution of the bromine atom can yield a variety of functionalized derivatives.
Applications De Recherche Scientifique
Methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate exerts its effects depends on its interaction with molecular targets. For example, in biological systems, the ester group can be hydrolyzed by esterases, releasing the active hydroxymethyl and methylphenyl components. These components can then interact with specific enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(4-chloro-5-(hydroxymethyl)-2-methylphenyl)acetate
- Methyl 2-(4-fluoro-5-(hydroxymethyl)-2-methylphenyl)acetate
- Methyl 2-(4-iodo-5-(hydroxymethyl)-2-methylphenyl)acetate
Uniqueness
Methyl 2-(4-bromo-5-(hydroxymethyl)-2-methylphenyl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
Propriétés
Formule moléculaire |
C11H13BrO3 |
|---|---|
Poids moléculaire |
273.12 g/mol |
Nom IUPAC |
methyl 2-[4-bromo-5-(hydroxymethyl)-2-methylphenyl]acetate |
InChI |
InChI=1S/C11H13BrO3/c1-7-3-10(12)9(6-13)4-8(7)5-11(14)15-2/h3-4,13H,5-6H2,1-2H3 |
Clé InChI |
XJGQFHHXTXVNOC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1CC(=O)OC)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazin-5-yl)ethanone](/img/structure/B13105431.png)



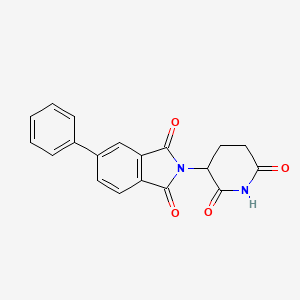


![2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13105462.png)
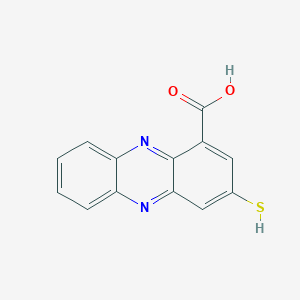
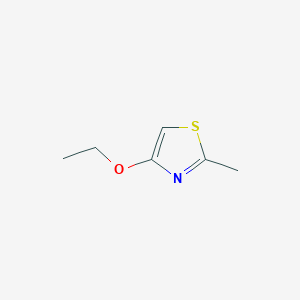
![2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper](/img/structure/B13105492.png)
